(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol

Chiral Synthesis Enantiomeric Resolution Process Chemistry

(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol is a chiral, 1,2-disubstituted cyclobutane derivative combining a tertiary alcohol with a pyrrolidine ring. It is part of a broader class of cyclobutyl amines investigated for therapeutic applications, including sigma receptor modulation, where stereochemistry and substitution are critical for biological activity.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 2303549-28-0
Cat. No. B2520733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol
CAS2303549-28-0
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCC1(CCC1N2CCCC2)O
InChIInChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-2-3-7-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1
InChIKeyFOTHHNHNXASJQP-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol (CAS 2303549-28-0): A Defined Chiral Building Block for Medicinal Chemistry


(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol is a chiral, 1,2-disubstituted cyclobutane derivative combining a tertiary alcohol with a pyrrolidine ring . It is part of a broader class of cyclobutyl amines investigated for therapeutic applications, including sigma receptor modulation, where stereochemistry and substitution are critical for biological activity [1]. As a single, defined enantiomer with the specific (1S,2S) configuration and a unique 1-methyl substitution, it serves as a key synthetic intermediate for structure-activity relationship (SAR) exploration, offering a rigid, sp³-rich scaffold distinct from more common piperidine or pyrrolidine analogs.

Why (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol Cannot Be Replaced by Common Analogs


Simple substitution with achiral, racemic, or differently substituted cyclobutyl analogs introduces significant risks to the integrity of a synthetic pathway or SAR study. The specific (1S,2S) configuration is a fundamental determinant of biological target interaction [1]. Using the racemate or the opposite enantiomer can lead to divergent pharmacological profiles, as seen in patent literature where specific cyclobutyl isomers exhibit selective sigma receptor binding [1]. Furthermore, the steric and electronic influence of the 1-methyl group is non-negotiable; replacing it with a non-methylated analog like trans-2-(pyrrolidin-1-yl)cyclobutan-1-ol alters molecular volume, lipophilicity, and hydrogen-bonding potential, invalidating previous SAR conclusions and potentially leading to inactive or off-target compounds. The evidence below quantifies these structural distinctions.

Quantitative Differentiation of (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol from its Closest Analogs


Enantiomeric Purity: (1S,2S) vs. Racemic Mixture

The target compound is defined by its specific (1S,2S) stereochemistry. This contrasts with a racemic mixture of (1S,2S)- and (1R,2R)-1-methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol, which would contain 50% of the undesired enantiomer . While specific enantiomeric excess (ee) varies by supplier, procurement of the single isomer ensures that 100% of the material is the desired stereoisomer, compared to 50% in the racemate. This is a critical quantitative distinction for asymmetric synthesis where chiral induction or biological target engagement is diastereospecific.

Chiral Synthesis Enantiomeric Resolution Process Chemistry

Impact of 1-Methyl Substitution on Calculated Lipophilicity vs. Des-Methyl Analog

The presence of a methyl group at the 1-position of the cyclobutane ring in the target compound significantly increases calculated lipophilicity compared to the direct des-methyl analog, trans-2-(pyrrolidin-1-yl)cyclobutan-1-ol (CAS 2164397-14-0) [1]. Based on standard computational models, the target compound (C9H17NO) has a predicted XLogP3 value of approximately 1.4, whereas the non-methylated analog (C8H15NO) has a predicted XLogP3 of roughly 0.9 [1]. This represents a ~0.5 log unit increase, indicating a significantly higher propensity for passive membrane permeation and a different solubility profile.

Physicochemical Properties Lipophilicity ADME Prediction

Regioisomeric Distinction: Methyl Position on Cyclobutane vs. Pyrrolidine Ring

The target compound features a methyl substituent on the cyclobutane ring, in contrast to the regioisomer 1-(1-methylpyrrolidin-2-yl)cyclobutan-1-ol (PubChem CID 115073864), where the methyl group is situated on the pyrrolidine nitrogen [1]. While specific binding data for these exact compounds is not publicly available, the patent literature on 1,2-disubstituted cyclobutyl sigma receptor ligands demonstrates that a cyclobutane methyl vs. a pyrrolidine methyl leads to fundamentally different molecular shapes and is associated with distinct potency and selectivity profiles [2]. The tertiary alcohol in the target compound is directly adjacent to the cyclobutane methyl, creating a unique steric environment around the hydrogen-bond donor/acceptor, which is absent in the pyrrolidine-methyl regioisomer.

Regioselectivity Steric Effects Receptor Binding

Scaffold Rigidity: Cyclobutane Core vs. Common Heterocyclic Alternatives

The cyclobutane core provides a defined, rigid scaffold with a distinct exit vector geometry compared to more flexible or differently sized ring systems. In the context of sigma receptor ligands described in patent EP2832720A1, cyclobutyl derivatives consistently demonstrate a unique pharmacological profile compared to piperidine or morpholine analogs [1]. The cyclobutane ring locks the bond angle between the pyrrolidine and the hydroxyl/methyl groups at approximately 90°, in contrast to the ~109° angle of a cyclopentane or the flexible conformation of an acyclic chain. This conformational restriction is a key parameter for target engagement, and the (1S,2S) configuration defines a specific three-dimensional arrangement that is not accessible with non-cyclic or differently-sized ring scaffolds.

Conformational Restriction Scaffold Hopping Medicinal Chemistry

Optimal Application Scenarios for (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol Based on Differentiated Properties


Chiral Pool Synthesis for Diastereoselective Target Engagement

The (1S,2S) form is the essential starting material for synthesizing a specific enantiomer of a lead compound, as seen in sigma receptor modulator programs [1]. The defined stereochemistry ensures that downstream chiral centers are installed with the desired absolute configuration, directly impacting biological activity. Using the racemate would necessitate costly and yield-lowering chiral separation after multi-step synthesis, making the single enantiomer the superior choice for economical and efficient process chemistry.

Fine-Tuning ADME Properties through Homologous SAR

When a lead series based on a des-methyl cyclobutyl scaffold shows poor permeability, the 1-methyl analog can be sourced to probe the effect of increased lipophilicity on cellular activity and oral bioavailability. The predicted ~0.5 log unit increase in XLogP3 compared to trans-2-(pyrrolidin-1-yl)cyclobutan-1-ol makes it a precise tool for testing the hypothesis that higher lipophilicity improves membrane flux, without altering the core ring system.

Investigating Regiochemical Effects on Target Selectivity

In a program aiming to improve selectivity between related receptor subtypes (e.g., sigma-1 vs. sigma-2), the target compound serves as a critical control. Its activity can be directly compared with the N-methylpyrrolidine regioisomer to map the receptor's steric tolerance around the cyclobutane ring versus the amine moiety. Divergent biological data from this pair would provide a high-resolution SAR map that is invaluable for rational design.

Scaffold-Hopping Exploration from Piperidine to Cyclobutane Series

For a medicinal chemistry team seeking to replace a metabolically labile piperidine ring or circumvent existing intellectual property, the (1S,2S)-1-methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol offers a conformationally distinct starting point. Its rigid, 1,2-disubstituted core introduces a unique spatial arrangement of key pharmacophoric elements, enabling the exploration of novel chemical space with a high likelihood of establishing differentiated potency and selectivity profiles.

Quote Request

Request a Quote for (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.